5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide
Overview
Description
5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide is a heterocyclic compound that contains nitrogen atoms in its ring structure. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmaceutical research. The presence of the triazolo and pyrimidine rings in its structure contributes to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide can be achieved through various methods. One common approach involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . The reaction involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of microwave irradiation and eco-friendly methods is preferred to ensure high yields and minimal environmental impact.
Chemical Reactions Analysis
Types of Reactions
5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines and thiols are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include sulfone derivatives, amine derivatives, and various substituted triazolo-pyrimidine compounds.
Scientific Research Applications
5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide involves its interaction with specific molecular targets and pathways. The compound acts as an inhibitor for enzymes such as JAK1 and JAK2, which are involved in various signaling pathways related to cell growth and proliferation . By inhibiting these enzymes, the compound can modulate cellular processes and exert its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyridine
- 5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine
Uniqueness
5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide is unique due to the presence of the sulfonamide group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility and reactivity, making it a valuable intermediate in the synthesis of various bioactive molecules.
Properties
IUPAC Name |
5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N5O2S/c1-4-3-5(2)12-6(9-4)10-7(11-12)15(8,13)14/h3H,1-2H3,(H2,8,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STBMCMTUSUQSQV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=NC(=NN12)S(=O)(=O)N)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N5O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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